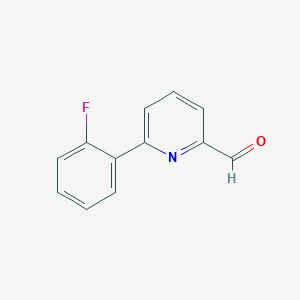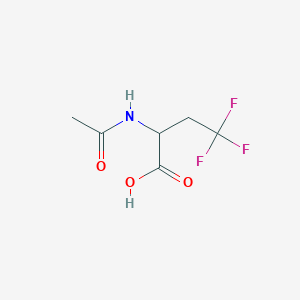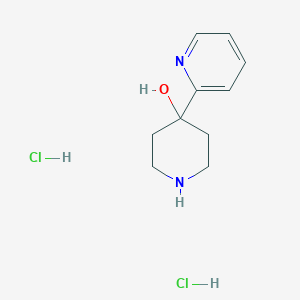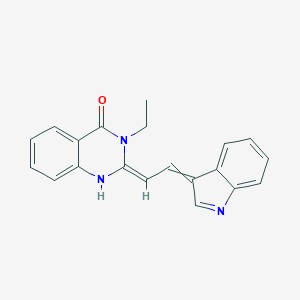
1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(1-methylethyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities.
作用机制
The mechanism of action of 1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(1-methylethyl)- is not fully understood. However, it has been proposed that it acts by inhibiting various enzymes and proteins involved in the pathogenesis of diseases. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In addition, it has been reported to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in the regulation of cell division.
Biochemical and Physiological Effects:
1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(1-methylethyl)- has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the production of reactive oxygen species (ROS) in cells. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
The advantages of using 1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(1-methylethyl)- in lab experiments include its diverse biological activities, high potency, and relatively low toxicity. However, its limitations include its poor solubility in water and the need for specialized equipment and expertise for its synthesis and analysis.
未来方向
There are several future directions for the research on 1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(1-methylethyl)-. These include:
1. Further optimization of its synthesis method to improve yield and purity.
2. Investigation of its potential as a therapeutic agent for the treatment of neurological disorders.
3. Development of novel derivatives with improved pharmacological properties.
4. Investigation of its potential as an anti-cancer agent in combination with other drugs.
5. Investigation of its mechanism of action at the molecular level.
6. Investigation of its potential as an anti-viral agent.
7. Investigation of its potential as an anti-inflammatory agent in animal models of inflammatory diseases.
Conclusion:
In conclusion, 1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(1-methylethyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its diverse biological activities, high potency, and relatively low toxicity make it an attractive candidate for further investigation. However, further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties for therapeutic use.
合成方法
The synthesis of 1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(1-methylethyl)- involves the reaction of 1-(2,6-difluorobenzyl)-2-(1-methylethyl)-1H-benzimidazole with methyl iodide in the presence of a base. This method has been reported in the literature and has been optimized for high yield and purity.
科学研究应用
1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(1-methylethyl)- has been extensively studied for its potential applications in various fields of scientific research. It has been reported to possess anti-cancer, anti-inflammatory, anti-microbial, and anti-viral activities. In addition, it has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
属性
CAS 编号 |
199594-67-7 |
|---|---|
产品名称 |
1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(1-methylethyl)- |
分子式 |
C18H18F2N2 |
分子量 |
300.3 g/mol |
IUPAC 名称 |
1-[(2,6-difluorophenyl)methyl]-4-methyl-2-propan-2-ylbenzimidazole |
InChI |
InChI=1S/C18H18F2N2/c1-11(2)18-21-17-12(3)6-4-9-16(17)22(18)10-13-14(19)7-5-8-15(13)20/h4-9,11H,10H2,1-3H3 |
InChI 键 |
VHVDRHABPLFKJW-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)N(C(=N2)C(C)C)CC3=C(C=CC=C3F)F |
规范 SMILES |
CC1=C2C(=CC=C1)N(C(=N2)C(C)C)CC3=C(C=CC=C3F)F |
其他 CAS 编号 |
199594-67-7 |
同义词 |
1-((2,6-Difluorophenyl)methyl)-4-methyl-2-(methylethyl)benzimidazole |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B177775.png)

![(1R,9S,12R,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,2,14,16-Tetrahydroxy-12-[1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-3,10-dione](/img/structure/B177779.png)








![[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid](/img/structure/B177801.png)
